2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-20(24-12-10-23(11-13-24)16-5-2-1-3-6-16)15-27-19-9-8-17(21-22-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWYTDANQVJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the furan ring: This step involves the coupling of the furan ring to the pyridazine core, often using palladium-catalyzed cross-coupling reactions.
Thioether formation: The thioether linkage is introduced by reacting the pyridazine-furan intermediate with a thiol compound.
Piperazine attachment: Finally, the piperazine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The ethanone-linked 4-phenylpiperazine scaffold is shared among several analogs, but substituents on the pyridazine, thioether, or adjacent moieties differentiate their properties:
Pharmacological Activity
- Growth Regulation: RN3-1 () with a trichlorophenoxy group demonstrates growth-regulatory effects, highlighting the impact of halogenated substituents on bioactivity .
Structure-Activity Relationships (SAR)
- Thioether vs.
- Heterocyclic Diversity : The pyridazine-furan system in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities compared to m6 ’s pyrimidine-triazole or Compound 21 ’s thiophene .
- Substituent Effects: Electron-withdrawing groups (e.g., CF3 in Compound 21) enhance receptor affinity, while halogenated groups (e.g., trichlorophenoxy in RN3-1) may alter toxicity profiles .
Biological Activity
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with a unique heterocyclic structure that includes a furan ring, a pyridazine moiety, and a phenylpiperazine group. Its intricate molecular architecture suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of sulfur in the thioether linkage enhances its chemical reactivity and biological interactions.
Research indicates that this compound acts primarily as an enzyme inhibitor . It binds to specific enzymes, blocking their active sites, which may lead to therapeutic effects against various diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties . The mechanism may involve the inhibition of key enzymes necessary for microbial growth. For example, compounds structurally related to this compound have shown activity against various bacterial strains.
Anticancer Potential
The compound also shows promise as an anticancer agent . Its ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting that it may interfere with pathways critical for tumor growth and survival. Further investigations are needed to elucidate its specific anticancer mechanisms.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenyldihydropyrimidinone | Contains ethoxy group instead of furan | Potentially different pharmacological profile due to ethoxy substitution |
| 2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin]} | Incorporates triazole ring | Different reactivity patterns due to triazole |
| 4-Amino-N-(4-methylphenyl)-N'-[(5-thioxo-thiazolidin-2-yloxy)methyl]benzene | Features thiazolidine structure | Distinct mechanism of action related to thiazolidine |
This table highlights how variations in chemical structure can lead to different biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antityrosinase Activity : A study on furan-chalcone derivatives indicated that compounds similar to this compound exhibit potent inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin pigmentation disorders .
- Antimicrobial Studies : Research has shown that pyridazine derivatives possess significant antimicrobial properties, with some derivatives demonstrating effectiveness against resistant bacterial strains .
- Anticancer Research : Investigations into the anticancer properties of related compounds have revealed their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of protein tyrosine phosphatases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar derivative (compound 46a) was synthesized by reacting a carboxylic acid precursor with phenylpiperazine under coupling conditions (e.g., EDCI/HOBt or DCC), achieving a 55% yield after purification by column chromatography . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of phenylpiperazine), solvent choice (DMF or DCM), and temperature (room temperature to 80°C). Monitoring reaction progress via TLC or HPLC is critical.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the furan, pyridazine, and piperazine moieties.
- Mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography for absolute configuration determination. For related compounds, triclinic crystal systems (space group P1) with parameters like a = 8.9168 Å, b = 10.7106 Å, and γ = 83.486° have been reported . SHELX programs are widely used for refinement, achieving R values < 0.05 for high-resolution data .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural analysis?
- Methodology : For disordered regions, iterative refinement using SHELXL with PART and SIMU instructions can model alternative conformations . Twinned data (e.g., from merohedral twinning) require integration with software like X-RED32 and refinement in SHELXL using the TWIN/BASF commands. High-resolution datasets (≤ 0.8 Å) improve electron density maps, reducing ambiguity .
Q. What strategies are employed to investigate the compound’s biological activity, particularly kinase inhibition?
- Methodology :
- Kinase assays : Test inhibition of targets like c-Met or VEGFR-2 via ATP-binding site competition assays. Use recombinant kinases and measure IC₅₀ values using fluorescence polarization or radiometric methods .
- Structure-activity relationship (SAR) : Modify the furan or piperazine moieties to assess impact on potency. For example, replacing the furan with a pyridine ring (as in related triazolopyridazines) alters steric and electronic interactions with kinase active sites .
Q. How can computational methods predict the compound’s binding affinity and selectivity for specific receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB IDs 3LQ8 for c-Met). Focus on hydrogen bonds with hinge regions (e.g., Met1160) and hydrophobic packing with gatekeeper residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints over time.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, prioritizing derivatives with predicted ΔG < -40 kcal/mol .
Data Analysis and Experimental Design
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Plasma stability : Use human plasma at 37°C with periodic sampling. Quench reactions with acetonitrile and quantify parent compound via LC-MS/MS.
- Light/temperature sensitivity : Store samples under accelerated conditions (40°C/75% RH) and monitor by NMR for structural integrity.
Q. How are conflicting spectral data (e.g., NMR vs. crystallography) reconciled during structural validation?
- Methodology :
- NMR vs. X-ray conflicts : If NMR suggests axial chirality but crystallography shows planar geometry, perform variable-temperature NMR to assess conformational flexibility. For example, restricted rotation around the thioether bond may cause signal splitting at lower temperatures.
- Dynamic effects : Use NOESY/ROESY to identify through-space correlations that align with crystallographic distances .
Tables of Key Parameters
| Crystallographic Data (Example from Related Compounds) |
|---|
| Space group |
| Unit cell parameters |
| Angles |
| Refinement program |
| R factor |
| Synthetic Yield Optimization |
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| Starting material |
| Coupling reagent |
| Solvent |
| Yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
